Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate
Description
Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate is a pyridine-based derivative featuring an ethyl carboxylate moiety at the 3-position, methyl groups at the 2- and 4-positions, and a 3-(diethylamino)-2-hydroxypropoxy substituent at the 6-position. This compound’s structural complexity arises from its multifunctional design, combining a pyridine core with polar (hydroxy, diethylamino) and lipophilic (methyl, ethyl ester) groups.
Properties
CAS No. |
36853-15-3 |
|---|---|
Molecular Formula |
C17H28N2O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H28N2O4/c1-6-19(7-2)10-14(20)11-23-15-9-12(4)16(13(5)18-15)17(21)22-8-3/h9,14,20H,6-8,10-11H2,1-5H3 |
InChI Key |
WUWPMNXFQYGPBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(COC1=NC(=C(C(=C1)C)C(=O)OCC)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester involves multiple steps, starting from the basic nicotinic acid structure. The process typically includes the following steps:
Esterification: Nicotinic acid is reacted with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Hydroxypropoxylation: The ethyl ester is then reacted with 3-diethylamino-2-hydroxypropyl chloride under basic conditions to introduce the hydroxypropoxy group.
Methylation: Finally, the compound is methylated at the 2 and 4 positions using methyl iodide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines.
Scientific Research Applications
Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular and neurological disorders.
Mechanism of Action
The mechanism of action of Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Modulate Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Alter Gene Expression: The compound can affect the expression of specific genes, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related ethyl carboxylate derivatives and heterocyclic analogs, focusing on structural features, synthesis methods, and functional group implications.
Structural Analogues and Heterocyclic Variations
Key Observations:
- Heterocyclic Core: The pyridine ring in the target compound contrasts with pyran , pyrimidine , and pyrrole cores in analogs. Pyridine’s aromaticity and basicity may enhance stability and intermolecular interactions compared to pyrrole’s aromatic but less basic nature or pyran’s oxygen-containing ring.
Research Implications and Limitations
- Data Gaps: Absence of specific synthesis, yield, or bioactivity data for the target compound limits direct comparisons. Further studies should prioritize experimental characterization of its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
